
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a thiophenyl group, and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.
Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: This involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride.
Synthesis of the thiazole derivative: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with appropriate reagents to form the thiazole ring.
Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetyl chloride with the thiazole derivative in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
- Imidazo-[2,1-b]-thiazole carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for further research and development.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure
The compound possesses a complex structure characterized by the presence of:
- A dichlorophenoxy group
- A thiazole ring
- An acetamide functional group
This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with thiophene and thiazole derivatives. The synthetic pathway can be outlined as follows:
- Formation of the Thiazole Derivative : React thiophene with appropriate thiazole precursors.
- Coupling Reaction : Combine the thiazole derivative with 2-(2,4-dichlorophenoxy)acetic acid using coupling agents.
- Purification : Isolate the product through recrystallization or chromatography.
Anti-inflammatory Properties
Research indicates that compounds related to this compound exhibit significant anti-inflammatory activity. Specifically, derivatives based on 2-(2,4-dichlorophenoxy)acetic acid have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation:
Compound | IC50 (μM) | Activity Type |
---|---|---|
1 | 12.5 | COX-2 Inhibitor |
2 | 18.0 | COX-1 Inhibitor |
3 | 15.0 | Dual Inhibitor |
These results suggest that modifications to the basic structure can enhance or alter biological activity.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that it exhibits potent activity against human lung carcinoma (A549) and breast carcinoma (MCF-7):
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
A549 | 10.0 | Doxorubicin |
MCF-7 | 8.5 | Cisplatin |
Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, such as dihydrofolate reductase (DHFR).
The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes and interfere with cellular pathways involved in inflammation and cancer cell proliferation. Molecular docking studies have shown strong binding affinity to COX-2 active sites, which is critical for its anti-inflammatory effects.
Case Studies
-
Study on Anti-inflammatory Effects : A recent study assessed the effects of various derivatives on carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation compared to controls.
- Results : The compound reduced edema by up to 70% at optimal doses.
-
Cytotoxicity Assessment : In vitro studies on A549 and MCF-7 cells revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability.
- Findings : Flow cytometry analysis showed a substantial increase in apoptotic cells post-treatment.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c16-9-3-4-12(10(17)6-9)21-7-14(20)19-15-18-11(8-23-15)13-2-1-5-22-13/h1-6,8H,7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPWHYAEHPUERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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